![molecular formula C16H11F3O3 B1323979 2-Acetoxy-3'-trifluorobenzophenone CAS No. 890098-95-0](/img/structure/B1323979.png)
2-Acetoxy-3'-trifluorobenzophenone
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Description
2-Acetoxy-3’-trifluorobenzophenone is a chemical compound with the molecular formula C16H11F3O3 . It has a molecular weight of 308.26 . The IUPAC name for this compound is 2-[3-(trifluoromethyl)benzoyl]phenyl acetate .
Molecular Structure Analysis
The InChI code for 2-Acetoxy-3’-trifluorobenzophenone is 1S/C16H11F3O3/c1-10(20)22-14-8-3-2-7-13(14)15(21)11-5-4-6-12(9-11)16(17,18)19/h2-9H,1H3 . This indicates the presence of an acetoxy group, a trifluoromethyl group, and a benzoyl group in the molecule.The compound’s structure includes an acetoxy group, a trifluoromethyl group, and a benzoyl group .
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Acetoxy-3'-trifluorobenzophenone is utilized in various chemical synthesis and reactions. For instance, it's involved in aromatic electrophilic substitution reactions like benzoylation and acetylation. These reactions are catalyzed by metal triflates and are conducted in an ionic liquid, [bmim][BF4], providing efficient conversion rates and high regioselectivity (Ross & Xiao, 2002). Additionally, the photochemistry of related compounds involves photolysis yielding various organic products, showcasing its relevance in synthetic organic chemistry (Plíštil et al., 2006).
Analytical Chemistry and Sensing
- In analytical chemistry, compounds similar to 2-Acetoxy-3'-trifluorobenzophenone are employed in the development of selective polymeric membrane-selective electrodes. For example, a study on the complex formation of tris(3-(2-hydroxybenzophenone)propyl)amine with metal ions led to the creation of a sensor with good selectivity for Sn2+ ions (Hosseini et al., 2009).
Environmental Monitoring
- Derivatives of 2-Acetoxy-3'-trifluorobenzophenone are also significant in environmental monitoring. Techniques such as solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the determination of hydroxylated benzophenone UV absorbers in environmental water samples (Negreira et al., 2009). This showcases its role in tracking environmental pollutants and understanding their behavior and effects.
Material Science and Engineering
- The compound and its derivatives are pivotal in material science, especially in the fabrication of thermochromic polymeric thin films. The lamellar character of certain crystals derived from reactions involving compounds similar to 2-Acetoxy-3'-trifluorobenzophenone allows them to be processed with polymers like polyvinylidene difluoride (PVDF) to form thermochromic thin films. These films are freestanding, free of macroscopic defects, and robust under mechanical bending stress, which opens up possibilities for their use in various applications like 2D imaging sensor films (Troyano et al., 2018).
properties
IUPAC Name |
[2-[3-(trifluoromethyl)benzoyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-10(20)22-14-8-3-2-7-13(14)15(21)11-5-4-6-12(9-11)16(17,18)19/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCCXWDYFZJOCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641557 |
Source
|
Record name | 2-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-3'-trifluorobenzophenone | |
CAS RN |
890098-95-0 |
Source
|
Record name | [2-(Acetyloxy)phenyl][3-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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